1H-Indazole-6-carboxylic acid, 7-hydroxy-
Overview
Description
1H-Indazole-6-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2 and a molecular weight of 162.15 . Indazole derivatives are important in drug molecules and display versatile biological activities .
Synthesis Analysis
Recent synthetic approaches to 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . The selective electrochemical synthesis of 1H-indazoles and their N-oxides has also been described .Molecular Structure Analysis
The molecular structure of 1H-Indazole-6-carboxylic acid includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H, (H,9,10)(H,11,12) .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e .Physical And Chemical Properties Analysis
1H-Indazole-6-carboxylic acid is a solid with a melting point of 302-307 °C . It has a molecular weight of 162.15 g/mol and a molecular formula of C8H6N2O2 .Scientific Research Applications
Anticancer Research
Indazole compounds have been identified as potential anticancer agents. The indazole core, particularly with sulfamoylphenyl and acetamido moieties, has been pursued as a novel target for cancer treatment due to its ability to inhibit TTK kinase, which is involved in cell division and cancer growth .
Antimicrobial Activity
Indazoles have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. Some indazole derivatives have demonstrated high antistaphylococcal activity, suggesting their potential use in developing new antibacterial drugs .
Photoluminescent Materials
Indazole-based coordination polymers have been synthesized and characterized for their photoluminescent properties. These materials, involving metals like Zn(II) and Cd(II) combined with indazole carboxylic acids, could have applications in optoelectronics and sensor technologies .
Coordination Chemistry
The formation of coordination polymers based on indazole carboxylic acids has been reported. These complexes are multifunctional and could be used in various fields such as catalysis, magnetism, and luminescence .
Medicinal Chemistry
Indazoles are part of several marketed drugs with a wide variety of medicinal applications including antihypertensive, antidepressant, anti-inflammatory, and antibacterial agents. The indazole structural motif is significant in drug design due to its pharmacological properties .
Mechanism of Action
Target of Action
The primary targets of 1H-Indazole-6-carboxylic acid, 7-hydroxy- are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
1H-Indazole-6-carboxylic acid, 7-hydroxy- interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the function of these kinases, affecting the cell cycle and DNA damage response pathways .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these kinases disrupts the normal cell cycle and DNA damage response, leading to downstream effects that can include cell cycle arrest, DNA repair, or apoptosis .
Result of Action
The molecular and cellular effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- action are primarily related to its impact on cell cycle regulation and DNA damage response . By inhibiting CHK1, CHK2, and SGK kinases, the compound can disrupt normal cell cycle progression and DNA repair mechanisms, potentially leading to cell death .
Safety and Hazards
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .
properties
IUPAC Name |
7-hydroxy-2H-indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOULNMPGLZBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NNC=C21)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indazole-6-carboxylic acid,7-hydroxy- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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